5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Description
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline (CAS: 104737-00-0) is a heterocyclic compound featuring a partially saturated isoquinoline backbone substituted with bromine at position 5 and a methyl group at position 2. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 271.11 g/mol. The compound’s structure combines aromatic and aliphatic characteristics due to the dihydro-isoquinoline framework, making it a versatile intermediate in pharmaceutical and organic synthesis. Key identifiers include the InChIKey DXRCGGKIRYSZQP-UHFFFAOYSA-N and DSSTox ID DTXSID70434257. Its synthesis typically involves halogenation and alkylation steps, though specific protocols are proprietary or under patent protection.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKVWQQIKRFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127693-22-5 | |
| Record name | 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline typically involves the bromination of 2-methyl-3,4-dihydro-1H-isoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands . Its derivatives have been explored for their potential to modulate neurotransmitter systems, particularly dopaminergic pathways, which are crucial for treating neurological disorders.
Case Study : A study indicated that tetrahydroisoquinolines can influence dopamine receptor activity, suggesting their role in developing treatments for conditions such as Parkinson's disease.
Medicine
The medicinal properties of this compound are under investigation for potential anticancer and antimicrobial activities . Research has shown that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines .
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of isoquinoline derivatives, showcasing their efficacy in inducing apoptosis in cancer cells .
Industry
In industrial applications, this compound is used in developing agrochemicals and materials science. Its structural properties allow for modifications that can lead to new materials with desired characteristics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the isoquinoline ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Key Structural and Functional Differences
Bromine Position and Electronic Effects
The position of bromine significantly impacts reactivity. In this compound, bromine at C5 directs electrophilic substitution to C8, while in 7-Bromo-1-cyclohexyl-3,4-dihydroisoquinoline (CAS: 823236-14-2), bromine at C7 alters regioselectivity in cross-coupling reactions.
Functional Group Influence
- Ketone vs. Amine Backbone: The ketone group in 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1100243-35-3) increases polarity, making it more soluble in polar solvents compared to the amine-based parent compound.
- Salt Formation: 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1203683-41-3) exhibits higher aqueous solubility due to its ionic nature, advantageous for drug formulation.
Steric and Hydrophobic Modifications
- Cyclohexyl Substituent: The bulky cyclohexyl group in 7-Bromo-1-cyclohexyl-3,4-dihydroisoquinoline reduces metabolic degradation, enhancing bioavailability.
- Dimethyl Substitution: Geminal dimethyl groups at C4 in 5-Bromo-4,4-dimethyl-...
Biological Activity
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline (BM-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.
Molecular Formula: C_10H_10BrN
Molecular Weight: 227.1 g/mol
Structure: The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the isoquinoline ring system.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of BM-DHIQ against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The results indicate that BM-DHIQ is particularly effective against E. coli, with an MIC of 16 μg/mL, suggesting its potential use as an antibacterial agent .
Anticancer Activity
BM-DHIQ has also been investigated for its anticancer properties. In vitro studies showed that it exhibits anti-proliferative effects on various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | 26-50 |
| PC-3 | 51-100 |
| HCT-116 | >100 |
The compound displayed potent activity against HepG-2 cells, with an IC50 value of less than 25 μM, indicating strong potential for further development as an anticancer therapeutic .
The mechanism by which BM-DHIQ exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of the bromine atom is believed to enhance its binding affinity to target proteins, thereby increasing its efficacy .
Case Studies
- Antibacterial Efficacy Study: A study conducted by researchers evaluated the antibacterial properties of BM-DHIQ against a panel of pathogenic bacteria. The findings revealed that BM-DHIQ not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with standard antibiotics like amoxicillin .
- Anticancer Efficacy Study: In a separate investigation, BM-DHIQ was tested on HepG-2 and MCF-7 cell lines using the MTT assay. The results indicated that treatment with BM-DHIQ led to significant reductions in cell viability, suggesting its potential as a novel anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline, and how can purity (>95%) be ensured post-synthesis?
- Methodological Answer : Synthesize via bromination of 2-methyl-3,4-dihydro-1H-isoquinoline using N-bromosuccinimide (NBS) under controlled radical conditions. Monitor reaction progress with TLC and HPLC, and purify via column chromatography using silica gel (eluent: ethyl acetate/hexane gradient). Purity validation requires HPLC with UV detection at 254 nm, referencing retention times against standards .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm methyl and dihydro groups) and -NMR (to verify bromine substitution). IR spectroscopy can identify C-Br stretching vibrations (~550–600 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (CHBrN) .
Q. What solvents and storage conditions are recommended for this compound to prevent degradation?
- Methodological Answer : Store in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at –20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to light or moisture, as brominated isoquinolines are prone to hydrolysis and photodecomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity trends of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density at the bromine site. Compare with experimental Suzuki-Miyaura coupling yields using phenylboronic acid. Correlate computational activation energies with observed reaction rates to refine catalytic conditions (e.g., Pd(PPh), KCO, DMF) .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., varying IC values in kinase assays)?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration, incubation time) and validate using positive controls (e.g., staurosporine). Perform dose-response curves in triplicate with error bars. Use statistical tools (ANOVA) to identify outliers and confirm reproducibility across labs .
Q. How can factorial design optimize reaction conditions for derivatizing this compound into novel analogs?
- Methodological Answer : Apply a 2 factorial design to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd), and solvent polarity (THF vs. DMF). Analyze main effects and interactions via response surface methodology (RSM) to maximize yield and minimize side products .
Q. What mechanisms explain the compound’s instability under basic conditions, and how can this be mitigated in medicinal chemistry applications?
- Methodological Answer : Investigate via pH-dependent stability studies (pH 7–12) using LC-MS to track degradation products. Propose a base-induced dehydrohalogenation mechanism forming a quinoline byproduct. Mitigate by substituting labile protons with electron-withdrawing groups or using buffered reaction media .
Methodological Considerations
- Theoretical Frameworks : Link synthesis and reactivity studies to frontier molecular orbital (FMO) theory or Hammett substituent constants to predict regioselectivity .
- Data Validation : Use control experiments (e.g., deuterated solvents in NMR) and replicate studies to address reproducibility concerns .
- Cross-Disciplinary Integration : Combine synthetic chemistry with computational or biochemical assays to address mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
